

# An In-depth Technical Guide to the Isomers of Butylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butylamine*

Cat. No.: B042293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural, physical, chemical, and analytical properties of the isomers of butylamine. The information is intended to be a valuable resource for professionals in research, development, and quality control who work with these fundamental chemical building blocks.

## Introduction to Butylamine Isomers

Butylamine ( $C_4H_{11}N$ ) is a primary amine that exists as four structural isomers: n-butylamine, sec-butylamine, isobutylamine, and **tert-butylamine**.<sup>[1]</sup> These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton, leading to distinct physical, chemical, and spectroscopic properties.<sup>[2]</sup> Their diverse characteristics make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.<sup>[3]</sup>

## Structural Isomers of Butylamine

The four primary isomers of butylamine are classified based on the branching of the butyl group attached to the amino group.

- n-Butylamine (Butan-1-amine): A straight-chain primary amine.

- **sec-Butylamine** (Butan-2-amine): A primary amine with the amino group attached to a secondary carbon. This isomer is chiral and exists as a racemic mixture of (R)- and (S)-enantiomers.
- **Isobutylamine** (2-Methylpropan-1-amine): A branched-chain primary amine.
- **tert-Butylamine** (2-Methylpropan-2-amine): A primary amine with the amino group attached to a tertiary carbon.

Below is a graphical representation of the structural relationships between the four primary isomers of butylamine.

Figure 1: Structural Isomers of Butylamine

## Physical and Chemical Properties

The structural differences among the butylamine isomers significantly influence their physical and chemical properties. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: Physical Properties of Butylamine Isomers

Property	n-Butylamine	sec-Butylamine	Isobutylamine	tert-Butylamine
CAS Number	109-73-9[1]	13952-84-6[4]	78-81-9	75-64-9[5]
Molecular Weight ( g/mol )	73.14[1]	73.14[4]	73.14	73.14[5]
Boiling Point (°C)	77-79[6]	63[7]	68-69	44-46[7]
Melting Point (°C)	-49[6]	-104	-85	-67.5
Density (g/mL at 20°C)	0.741[8]	0.724	0.736	0.696[5]
Solubility in Water	Miscible[9]	Soluble	Miscible	Miscible

Table 2: Chemical Properties of Butylamine Isomers

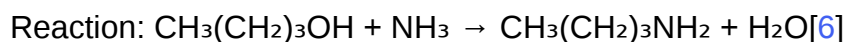
Property	n-Butylamine	sec-Butylamine	Isobutylamine	tert-Butylamine
pKa of Conjugate Acid	10.77[7]	10.60[10]	10.68	10.68[11]
Appearance	Colorless liquid[6]	Colorless liquid[4]	Colorless liquid	Colorless liquid[5]
Odor	Ammonia-like, fishy[6]	Ammonia-like	Ammonia-like	Ammonia-like[5]

## Experimental Protocols: Synthesis of Butylamine Isomers

The synthesis of butylamine isomers can be achieved through various methods. Below are representative experimental protocols for the preparation of each of the four primary isomers.

### Synthesis of n-Butylamine

n-Butylamine can be synthesized via the reaction of n-butanol with ammonia over an alumina catalyst.



Protocol:

- Preheat a reaction vessel containing an alumina catalyst.
- Introduce a gaseous mixture of n-butanol and ammonia into the reactor.
- Maintain the reaction at an elevated temperature and pressure.
- The product mixture, containing mono-, di-, and tri-n-butylamine, is then separated by distillation based on the different boiling points of the components.

## Synthesis of sec-Butylamine

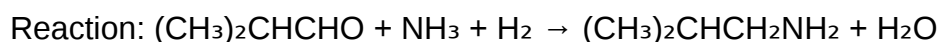
A common method for the synthesis of sec-butylamine is the reductive amination of 2-butanone.

Protocol:

- In a suitable reaction vessel, dissolve 2-butanone in an appropriate solvent.
- Add a source of ammonia, such as ammonium chloride, and a reducing agent, like sodium cyanoborohydride.
- Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
- After completion, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic layer is then dried and the solvent evaporated to yield sec-butylamine, which can be further purified by distillation.

## Synthesis of Isobutylamine

Isobutylamine can be prepared by the reductive amination of isobutyraldehyde.



Protocol:

- Charge a high-pressure reactor with isobutyraldehyde, a source of ammonia, and a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).
- Pressurize the reactor with hydrogen gas.
- Heat the reaction mixture with stirring. The progress of the reaction can be monitored by the uptake of hydrogen.

- Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
- The resulting isobutylamine can be purified by fractional distillation.

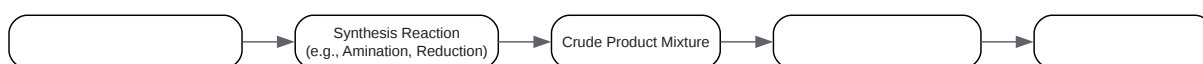
## Synthesis of tert-Butylamine

A laboratory-scale synthesis of **tert-butylamine** can be achieved from tert-butylurea.

Protocol:

- In a reaction flask, combine tert-butylurea with a strong base like sodium hydroxide in a high-boiling solvent such as ethylene glycol.
- Heat the mixture to reflux. The tert-butylurea will hydrolyze to produce **tert-butylamine**, carbon dioxide, and ammonia.
- The volatile **tert-butylamine** is distilled from the reaction mixture as it is formed.
- The collected distillate can be further purified by redistillation.

The following diagram illustrates a generalized workflow for the synthesis and purification of a butylamine isomer.



[Click to download full resolution via product page](#)

Figure 2: General Synthesis and Purification Workflow

## Spectroscopic and Chromatographic Analysis

The characterization and differentiation of butylamine isomers are routinely performed using spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the structural elucidation of butylamine isomers. The chemical shifts and splitting patterns are unique to each isomer's structure.

Table 3: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (Chemical Shifts in ppm)

Isomer	$^1\text{H}$ NMR	$^{13}\text{C}$ NMR
n-Butylamine	$\sim 2.6$ (t, 2H, $-\text{CH}_2\text{NH}_2$ ), $\sim 1.4$ (m, 2H, $-\text{CH}_2\text{CH}_2\text{NH}_2$ ), $\sim 1.3$ (m, 2H, $-\text{CH}_2\text{CH}_3$ ), $\sim 0.9$ (t, 3H, $-\text{CH}_3$ )	$\sim 42$ ( $-\text{CH}_2\text{NH}_2$ ), $\sim 36$ ( $-\text{CH}_2\text{CH}_2\text{NH}_2$ ), $\sim 20$ ( $-\text{CH}_2\text{CH}_3$ ), $\sim 14$ ( $-\text{CH}_3$ )
sec-Butylamine	$\sim 2.8$ (m, 1H, $-\text{CHNH}_2$ ), $\sim 1.4$ (m, 2H, $-\text{CH}_2\text{CH}_3$ ), $\sim 1.1$ (d, 3H, $-\text{CH}(\text{NH}_2)\text{CH}_3$ ), $\sim 0.9$ (t, 3H, $-\text{CH}_2\text{CH}_3$ )	$\sim 50$ ( $-\text{CHNH}_2$ ), $\sim 32$ ( $-\text{CH}_2\text{CH}_3$ ), $\sim 24$ ( $-\text{CH}(\text{NH}_2)\text{CH}_3$ ), $\sim 10$ ( $-\text{CH}_2\text{CH}_3$ )
Isobutylamine	$\sim 2.5$ (d, 2H, $-\text{CH}_2\text{NH}_2$ ), $\sim 1.7$ (m, 1H, $-\text{CH}(\text{CH}_3)_2$ ), $\sim 0.9$ (d, 6H, $-\text{CH}(\text{CH}_3)_2$ )	$\sim 50$ ( $-\text{CH}_2\text{NH}_2$ ), $\sim 28$ ( $-\text{CH}(\text{CH}_3)_2$ ), $\sim 21$ ( $-\text{CH}(\text{CH}_3)_2$ )
tert-Butylamine	$\sim 1.1$ (s, 9H, $-\text{C}(\text{CH}_3)_3$ )	$\sim 50$ ( $-\text{C}(\text{CH}_3)_3$ ), $\sim 32$ ( $-\text{C}(\text{CH}_3)_3$ )

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in butylamine isomers. The N-H stretching and bending vibrations are characteristic of primary amines.

- N-H Stretch: Primary amines typically show two bands in the region of  $3300\text{--}3500\text{ cm}^{-1}$  corresponding to symmetric and asymmetric stretching.
- N-H Bend (Scissoring): A broad absorption is observed around  $1590\text{--}1650\text{ cm}^{-1}$ .
- C-N Stretch: This vibration appears in the  $1020\text{--}1250\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak ( $\text{M}^+$ ) for butylamine is at  $m/z$  73. Alpha-cleavage is a

common fragmentation pathway for amines.[\[12\]](#)

- n-Butylamine: The base peak is typically at  $m/z$  30, resulting from the loss of a propyl radical.[\[12\]](#)
- sec-Butylamine: Fragmentation can occur on either side of the carbon bearing the amino group, leading to major peaks at  $m/z$  44 (loss of an ethyl radical) and  $m/z$  58 (loss of a methyl radical).[\[12\]](#)
- Isobutylamine: The base peak is also at  $m/z$  30, due to the loss of an isopropyl radical.[\[12\]](#)
- **tert-Butylamine**: The most prominent peak is at  $m/z$  58, corresponding to the loss of a methyl radical.[\[13\]](#)

## Gas Chromatography (GC)

Gas chromatography is an effective technique for separating and quantifying the isomers of butylamine.

Typical GC Conditions:

- Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often used.
- Carrier Gas: Helium or nitrogen.
- Injector and Detector Temperature: Typically around 250°C.
- Oven Temperature Program: A temperature gradient is often employed to achieve good separation.
- Detector: A flame ionization detector (FID) is commonly used for the analysis of organic compounds like butylamines.

## High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of butylamine isomers, often requiring specific columns and mobile phases due to the polar and basic nature of these compounds.

#### Typical HPLC Conditions:

- Column: Reversed-phase columns (e.g., C18) can be used with ion-pairing reagents in the mobile phase. Alternatively, specialized columns for amine analysis, such as those with mixed-mode stationary phases, can provide good separation.[14]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. For MS detection, volatile mobile phase additives like formic acid or trifluoroacetic acid are used.[15]
- Detector: UV detection is challenging as butylamines lack a strong chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer are often employed.[14]

## Conclusion

The isomers of butylamine are a versatile class of compounds with a wide range of applications in the chemical and pharmaceutical industries. A thorough understanding of their distinct properties, synthesis, and analytical characterization is crucial for their effective use in research and development. This guide provides a foundational overview to assist scientists and professionals in their work with these important chemical entities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. n-Butylamine - Wikipedia [en.wikipedia.org]
2. 8 constitutional isomers of molecular formula C<sub>4</sub>H<sub>11</sub>N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C<sub>4</sub>H<sub>11</sub>N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
3. tert-Butylamine(75-64-9) <sup>13</sup>C NMR [m.chemicalbook.com]
4. Sec-Butylamine | C<sub>4</sub>H<sub>11</sub>N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 5. [guidechem.com](https://guidechem.com) [[guidechem.com](https://guidechem.com)]
- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [[pearson.com](https://pearson.com)]
- 7. [alfa-chemistry.com](https://alfa-chemistry.com) [[alfa-chemistry.com](https://alfa-chemistry.com)]
- 8. N-Butylamine [[chemeurope.com](https://chemeurope.com)]
- 9. Butylamine | C<sub>4</sub>H<sub>11</sub>N | CID 8007 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 10. pKa of sec-Butylamine [[vcalc.com](https://vcalc.com)]
- 11. pKa of tert-Butylamine [[vcalc.com](https://vcalc.com)]
- 12. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 13. [massbank.eu](https://massbank.eu) [[massbank.eu](https://massbank.eu)]
- 14. Butylamine | SIELC Technologies [[sielc.com](https://sielc.com)]
- 15. Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column | SIELC Technologies [[sielc.com](https://sielc.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of Butylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042293#understanding-the-isomers-of-butylamine>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)